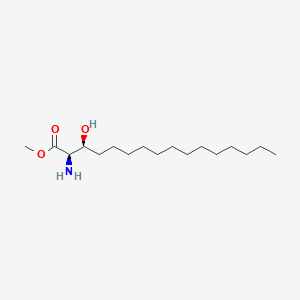
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate typically involves the esterification of (2R,3S)-2-amino-3-hydroxyhexadecanoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and selectivity. The reaction conditions usually include:
Temperature: Moderate temperatures (20-60°C) to prevent decomposition.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Solvents: Organic solvents like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of biocatalysts, such as lipases from microbial sources, is also common in industrial processes due to their high specificity and efficiency.
化学反应分析
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
科学研究应用
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
相似化合物的比较
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxyhexadecanoate: An enantiomer with different stereochemistry.
Methyl (2R,3S)-2-amino-3-hydroxyoctadecanoate: A homolog with a longer carbon chain.
Methyl (2R,3S)-2-amino-3-hydroxybutanoate: A homolog with a shorter carbon chain.
Uniqueness
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
属性
CAS 编号 |
922193-18-8 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC 名称 |
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14,18H2,1-2H3/t15-,16+/m0/s1 |
InChI 键 |
GBGNZAFIITVTRJ-JKSUJKDBSA-N |
手性 SMILES |
CCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
规范 SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
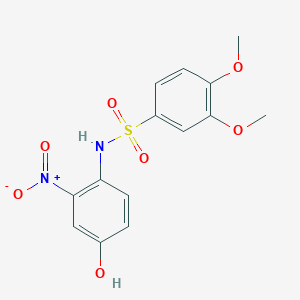
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
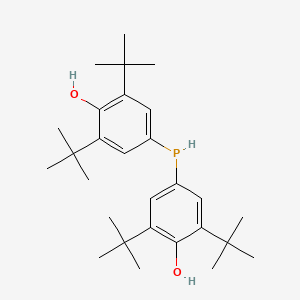
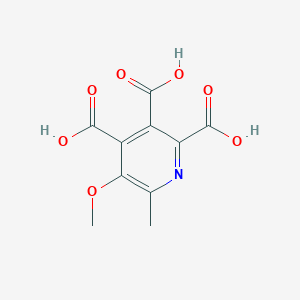

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
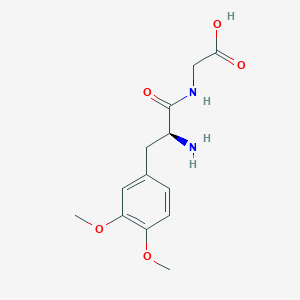
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
